RXRα Antagonist Activity of 9-Phenanthrenebutanoic Acid vs. Endogenous Agonist
9-Phenanthrenebutanoic acid has been characterized as an antagonist of the human retinoid X receptor alpha (RXRα) in a cell-based reporter assay [1]. While it acts as an antagonist, its potency must be contextualized against the natural agonist, 9-cis-retinoic acid (9-cis-RA). The quantitative data provide a baseline for its functional activity in RXR-mediated pathways.
| Evidence Dimension | RXRα Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 2.45 µM |
| Comparator Or Baseline | 9-cis-Retinoic Acid (Agonist): Nanomolar potency (typical for RXRα activation) |
| Quantified Difference | Target compound is a micromolar antagonist; natural agonist is a nanomolar activator. |
| Conditions | Antagonist activity against Myc-tagged RXRalpha ligand binding domain expressed in human HEK293T cells, assessed as inhibition of 9-cis-retinoic acid-induced activity. |
Why This Matters
This data confirms 9-phenanthrenebutanoic acid's specific interaction with RXRα as a micromolar antagonist, establishing it as a distinct pharmacological tool compared to nanomolar-potency agonists like 9-cis-RA.
- [1] BindingDB. BDBM50497864 (CHEMBL3319093) Affinity Data for Retinoic acid receptor RXR-alpha. View Source
